![molecular formula C15H13ClN2O3 B5829578 N-[2-(aminocarbonyl)phenyl]-5-chloro-2-methoxybenzamide](/img/structure/B5829578.png)
N-[2-(aminocarbonyl)phenyl]-5-chloro-2-methoxybenzamide
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Overview
Description
Synthesis Analysis
The synthesis of N-[2-(aminocarbonyl)phenyl]-5-chloro-2-methoxybenzamide derivatives involves multiple steps, including acylation reactions and the use of different catalysts and conditions to achieve the desired products. Studies have demonstrated the preparation of related compounds through the condensation of aromatic aldehydes, cyanoacetic acid derivatives, and cyclic 1,3-diketones, showcasing the versatility in the synthetic approaches for such benzamide derivatives (Shestopalov et al., 2003).
Molecular Structure Analysis
X-ray diffraction techniques and density functional theory (DFT) calculations have been extensively used to elucidate the molecular structure of N-[2-(aminocarbonyl)phenyl]-5-chloro-2-methoxybenzamide and its derivatives. These studies reveal the planarity and deviations in the molecular structure upon substitution, highlighting the influence of different groups on the compound's overall configuration and stability (Galal et al., 2018).
Chemical Reactions and Properties
The reactivity of N-[2-(aminocarbonyl)phenyl]-5-chloro-2-methoxybenzamide derivatives towards various reagents and conditions has been investigated, showing how modifications in the molecular structure affect their chemical behavior. For instance, the introduction of different substituents and the formation of Schiff bases have been studied to understand the compound's chemical versatility and reactivity (Ji et al., 2013).
Physical Properties Analysis
The physical properties, including solubility, density, and molar refractivity, of N-[2-(aminocarbonyl)phenyl]-5-chloro-2-methoxybenzamide and related compounds, have been measured under various conditions. These studies provide insights into the compound's behavior in different environments and its interaction with other molecules, which is crucial for its potential applications in medicinal chemistry and material science (Sawale et al., 2016).
Chemical Properties Analysis
The chemical properties of N-[2-(aminocarbonyl)phenyl]-5-chloro-2-methoxybenzamide, such as its dipole moment and reactivity towards other chemical species, have been explored through spectroscopic analyses and molecular modeling. These studies highlight the compound's potential for interaction with various molecules, which is relevant for its use in chemical syntheses and potential pharmaceutical applications (Galal et al., 2018).
properties
IUPAC Name |
N-(2-carbamoylphenyl)-5-chloro-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3/c1-21-13-7-6-9(16)8-11(13)15(20)18-12-5-3-2-4-10(12)14(17)19/h2-8H,1H3,(H2,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVPAWNJMBBYIOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC=CC=C2C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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